![molecular formula C16H13F3N6O2 B10954894 [7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone](/img/structure/B10954894.png)
[7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone
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Overview
Description
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound that features a unique combination of pyrazole, triazolopyrimidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multiple steps. The process begins with the preparation of the pyrazole and triazolopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial process may also incorporate purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrazole and furan rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its potential therapeutic applications .
Medicine
Medicinally, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound may act on enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets 7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13F3N6O2 |
---|---|
Molecular Weight |
378.31 g/mol |
IUPAC Name |
[7-(1,3-dimethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H13F3N6O2/c1-8-9(6-24(2)23-8)12-11(13(26)10-4-3-5-27-10)14(16(17,18)19)22-15-20-7-21-25(12)15/h3-7,12H,1-2H3,(H,20,21,22) |
InChI Key |
GTMGGBVZBGHLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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